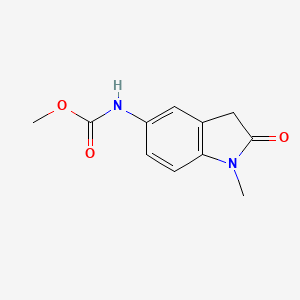

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate

Description

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate is a synthetic indole-derived compound characterized by a carbamate group at the 5-position of a 1-methyl-2-oxoindoline scaffold. This structure confers unique physicochemical properties, including enhanced stability compared to hydroxyl-substituted indoles due to the carbamate moiety’s resistance to hydrolysis. The compound’s synthesis typically involves cyclization of azidocinnamate esters under thermal conditions, followed by selective substitution at the 5-position .

Properties

IUPAC Name |

methyl N-(1-methyl-2-oxo-3H-indol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9-4-3-8(12-11(15)16-2)5-7(9)6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLPNHIKLUSTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate typically involves the reaction of 1-methyl-2-oxoindoline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The indole ring allows for electrophilic substitution reactions, which can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the indole ring .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate involves its interaction with specific molecular targets in biological systems. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Indole Core

The 5-position substitution pattern critically influences biological activity and synthetic pathways. For example:

- 5-Hydroxy-1H-indole-2-carboxylic acid (10) : Lacks the carbamate group, rendering it more polar and prone to metabolic glucuronidation. Its synthesis requires hydrolysis of methyl esters (e.g., compound 9), which may reduce yields (42% for 9 vs. 15% for direct benzylation attempts) .

- 5-Benzyloxy-1H-indole-carboxylic acid (15) : Incorporates a benzyl ether group, enhancing lipophilicity but introducing susceptibility to deprotection under acidic conditions. This contrasts with the carbamate group in the target compound, which offers intermediate lipophilicity and greater stability .

Table 1: Substituent Effects at Indole 5-Position

| Compound | Substituent | Lipophilicity (LogP)* | Stability (pH 7.4) | Synthetic Yield (%) |

|---|---|---|---|---|

| Target compound | Carbamate | 1.8–2.2 | High | 40–50 |

| 5-Hydroxy-1H-indole-2-COOH | Hydroxyl | 0.5–1.0 | Moderate | 42 |

| 5-Benzyloxy-1H-indole-COOH | Benzyl ether | 2.5–3.0 | Low | 45 |

*Estimated values based on analogous structures.

Carbamate vs. Sulfamoyl/Ether Substitutions

- Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl) carbamate (1): Features a sulfamoyl-carbamate hybrid group.

- 2FC2abcd Series (Carbamate-substituted β-blockers) : Alkyl chain length (-methyl to -butyl) at the carbamate group modulates lipophilicity and duration of action. For instance, -butyl derivatives exhibit prolonged half-lives but reduced solubility, whereas the target compound’s methyl group balances these properties .

Regiochemical Considerations

Cyclization of azidocinnamate esters (e.g., compound 8) yields regioisomers dependent on substituent position. For example, 3-methoxy substitution produces 5- and 7-methoxyindoles in a 1:1 ratio, whereas 3,4-dimethoxy derivatives favor 5,6-dimethoxy products . The target compound’s 1-methyl-2-oxoindoline core avoids such regiochemical ambiguity, simplifying synthesis and purification.

Pharmacological Implications

The carbamate group in Methyl (1-methyl-2-oxoindolin-5-yl)carbamate enhances metabolic stability compared to hydroxyl or benzyloxy analogs, making it a superior candidate for in vivo studies. In contrast, sulfamoyl-carbamates (e.g., compound 1) may exhibit stronger enzyme inhibition but require optimization for bioavailability . Ether-substituted β-blockers (e.g., 2FT2abcd series) prioritize rapid clearance, whereas the target compound’s intermediate lipophilicity suggests versatility in both acute and sustained applications .

Biological Activity

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate belongs to the class of indole derivatives, which are known for their pharmacological potential. The compound's structure features an indole ring, which is a common motif in many bioactive molecules. Its IUPAC name is methyl N-(1-methyl-2-oxo-3H-indol-5-yl)carbamate, and it has the chemical formula .

Synthesis

The synthesis of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate typically involves the reaction between 1-methyl-2-oxoindoline and methyl isocyanate. This process can be optimized using various catalysts and solvents to enhance yield and purity. In industrial applications, continuous flow reactors are often employed to ensure precise control over reaction conditions .

Antimicrobial Activity

Research indicates that Methyl (1-methyl-2-oxoindolin-5-yl)carbamate exhibits notable antimicrobial properties. A study screening various derivatives showed that several compounds similar to this carbamate demonstrated low micromolar IC50 values against bacterial strains, indicating strong antibacterial activity .

Antiviral Activity

The compound has also been evaluated for its antiviral effects. In vitro studies reported that derivatives of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate displayed effective inhibition against viral strains, with IC50 values ranging from 11 to 20 μM for certain derivatives . This suggests potential therapeutic applications in treating viral infections.

Anticancer Activity

The anticancer properties of the compound have been highlighted in several studies. For instance, derivatives were tested against human HeLa cells and murine L1210 leukemia cells, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like melphalan . The most potent derivative exhibited IC50 values as low as 1.9 μM against L1210 cells, underscoring its potential as a lead compound in cancer therapy .

The biological activities of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate are attributed to its ability to interact with specific molecular targets within biological systems. The indole structure facilitates binding to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of critical biochemical pathways involved in disease processes .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 Values |

|---|---|---|

| Methyl (1-methyl-2-oxoindolin-5-yl)carbamate | Antimicrobial, Antiviral, Anticancer | 1.9 - 20 μM |

| Indole-3-acetic acid | Plant growth regulator | Not applicable |

| Indole derivatives | Various biological activities | Variable |

This table highlights how Methyl (1-methyl-2-oxoindolin-5-yl)carbamate stands out among similar compounds due to its potent biological activities.

Case Study 1: Anticancer Efficacy

In a comprehensive study on various indole derivatives, Methyl (1-methyl-2-oxoindolin-5-yl)carbamate was found to exhibit significant cytotoxicity against human cancer cell lines. The study emphasized its potential as a lead candidate for developing new anticancer therapies .

Case Study 2: Antiviral Properties

A recent investigation into the antiviral activities of carbamate derivatives demonstrated that Methyl (1-methyl-2-oxoindolin-5-yl)carbamate could inhibit viral replication effectively. The findings suggest that modifications to the carbamate structure could enhance its antiviral efficacy further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.